Molecular Weight and Lipophilicity Comparison: Impact on Drug-Likeness
Compared to the 4-methoxybenzyl analog, 6-benzyl-3-morpholino-1,2,4-triazin-5(4H)-one exhibits a lower molecular weight (272.30 vs. 302.33 g/mol) and a lower computed XLogP3 (0.6 vs. 1.2), indicating superior compliance with Lipinski's Rule of Five and potentially better oral absorption [1] [2].
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW: 272.30 g/mol, XLogP3: 0.6 |
| Comparator Or Baseline | 6-(4-methoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one (MW: 302.33 g/mol, XLogP3: 1.2) |
| Quantified Difference | ΔMW = 30.03 g/mol; ΔXLogP3 = 0.6 units |
| Conditions | Computed physicochemical descriptors (PubChem, XLogP3 algorithm) |
Why This Matters
Lower molecular weight and more moderate lipophilicity correlate with improved aqueous solubility and reduced risk of off-target binding, making the compound a more favorable starting point for lead optimization in drug discovery programs.
- [1] PubChem. 6-benzyl-3-morpholino-1,2,4-triazin-5(4H)-one. National Center for Biotechnology Information. CID 135561213. https://pubchem.ncbi.nlm.nih.gov/compound/898640-27-2. View Source
- [2] PubChem. 6-(4-methoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one. National Center for Biotechnology Information. CID 135561215. View Source
